Emepronium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of emepronium bromide involves the quaternization of N-ethyl-N,N-dimethyl-4,4-diphenylbutan-2-amine with methyl bromide. The reaction typically occurs in an organic solvent such as acetone or ethanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound bromide follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Emepronium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions .
Common Reagents and Conditions
The synthesis of this compound bromide involves reagents such as N-ethyl-N,N-dimethyl-4,4-diphenylbutan-2-amine and methyl bromide. The reaction conditions typically include refluxing in an organic solvent like acetone or ethanol .
Major Products Formed
The major product formed from the synthesis of this compound bromide is the quaternary ammonium salt, which is the active pharmaceutical ingredient used in medications .
Scientific Research Applications
Emepronium bromide has been extensively studied for its applications in various fields:
Mechanism of Action
Emepronium bromide exerts its effects by blocking the action of acetylcholine on muscarinic receptors in the bladder. This inhibition reduces bladder muscle contractions, thereby alleviating symptoms of urinary incontinence and overactive bladder . The molecular targets involved are primarily the muscarinic receptors, which play a crucial role in bladder muscle regulation .
Comparison with Similar Compounds
Similar Compounds
Flavoxate: Another anticholinergic drug used to treat urinary incontinence.
Oxybutynin: A widely used anticholinergic agent for overactive bladder.
Tolterodine: Another anticholinergic drug used for urinary incontinence.
Uniqueness of Emepronium Bromide
This compound bromide is unique due to its specific action on bladder muscarinic receptors and its relatively low systemic absorption, which minimizes side effects compared to other anticholinergic agents .
Properties
CAS No. |
27892-33-7 |
---|---|
Molecular Formula |
C20H28N+ |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4,4-diphenylbutan-2-yl-ethyl-dimethylazanium |
InChI |
InChI=1S/C20H28N/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20H,5,16H2,1-4H3/q+1 |
InChI Key |
JEJBJBKVPOWOQK-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
27892-33-7 | |
Related CAS |
3614-30-0 (bromide) |
Synonyms |
Bromide, Emepronium Cetiprin Emepronium Emepronium Bromide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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